1-(5-Aminopyrimidin-4-yl)ethanone
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Overview
Description
1-(5-Aminopyrimidin-4-yl)ethanone is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-Aminopyrimidin-4-yl)ethanone typically involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) as a catalyst . The reaction conditions usually include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Aminopyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Aminopyrimidin-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various pyrimidine-based compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for designing molecules with potential biological activity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
1-(5-Aminopyrimidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Aminopyrimidin-5-yl)ethanone: This compound has a similar structure but with the amino group at a different position on the pyrimidine ring.
5-Acetyl-4-aminopyrimidines: These compounds are also pyrimidine derivatives with acetyl and amino groups, but they may have different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Biological Activity
1-(5-Aminopyrimidin-4-yl)ethanone is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with an amino group and an ethanone functional group, which contributes to its reactivity and interaction with biological systems. The molecular formula of this compound is C7H8N4O, and its molecular weight is approximately 150.18 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Its structural similarity to known antimicrobial agents suggests that it may interact with bacterial enzymes or receptors, potentially inhibiting their function. A study highlighted the compound's ability to modulate enzyme activity through hydrogen bonding, which is essential for its antimicrobial efficacy.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Similar compounds have been identified as protein kinase inhibitors, which play a vital role in regulating cellular functions and are often targeted in cancer therapies. The ability of this compound to inhibit such enzymes could contribute to its potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound may bind to specific enzymes, altering their activity through competitive inhibition or allosteric modulation.
- Hydrogen Bonding : The functional groups in the compound facilitate interactions with biological targets, enhancing its binding affinity and specificity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | CAS Number | Similarity Score |
---|---|---|
1-(2-Aminopyrimidin-4-yl)ethanone | 106157-82-8 | 0.88 |
1-(6-Methylpyrimidin-4-yl)ethanone | 67073-96-5 | 0.84 |
1-(2-Chloro-5-methylpyrimidin-4-yl)ethanone | 1416351-95-5 | 0.77 |
1-(4-Methylpyrimidin-5-yl)ethanone | 87379-42-8 | 0.72 |
1-(2-(Methylthio)pyrimidin-4-yl)ethanone | 496863-48-0 | 0.72 |
These compounds differ primarily in their substituents on the pyrimidine ring, which can significantly influence their biological activity and chemical reactivity.
Case Studies
Several studies have focused on the biological evaluation of compounds related to or derived from this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds exhibited significant anticancer effects by inhibiting specific kinases involved in tumor growth .
- Antimicrobial Efficacy : Research has shown that modifications to the amino group can enhance the antimicrobial properties of similar pyrimidine derivatives, suggesting a pathway for optimizing the efficacy of this compound against resistant strains.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
1-(5-aminopyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C6H7N3O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,7H2,1H3 |
InChI Key |
KYKVNBGVJZJEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC=C1N |
Origin of Product |
United States |
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